molecular formula C29H38FN3O3 B1662139 Mibefradil CAS No. 116644-53-2

Mibefradil

Katalognummer B1662139
CAS-Nummer: 116644-53-2
Molekulargewicht: 495.6 g/mol
InChI-Schlüssel: HBNPJJILLOYFJU-VMPREFPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis and biological evaluation of a chemical library of mibefradil analogues were conducted to investigate the effect of structural modification on in vitro stability . The construction of the dihydrobenzopyran structure in mibefradil derivatives was achieved through two efficient approaches based on a diastereoselective intermolecular Reformatsky reaction and an intramolecular carbonyl–ene cyclization .


Molecular Structure Analysis

Mibefradil has a molecular formula of C29H38FN3O3 . Its average mass is 495.629 Da and its monoisotopic mass is 495.289734 Da .


Chemical Reactions Analysis

Mibefradil has been found to undergo various chemical reactions. For instance, it has been associated with the inhibition of DNA repair independent of its calcium channel blocker (CCB) activity . Moreover, adverse drug reactions of mibefradil are a reflection of CYP3A4 inhibition in the liver and intestine .


Physical And Chemical Properties Analysis

Mibefradil has a molecular formula of C29H38FN3O3 . Its average mass is 495.629 Da and its monoisotopic mass is 495.289734 Da .

Wissenschaftliche Forschungsanwendungen

1. Cancer Treatment

Mibefradil, originally a T-type Ca2+ channel blocker for hypertension, has shown potential in treating cancer, particularly solid tumors. Its mechanism involves inhibiting ORAI store-operated Ca2+ channels, which plays a crucial role in cell growth and death, making it a promising anti-cancer drug (Li et al., 2019).

2. Glioblastoma Management

Mibefradil enhances the effectiveness of temozolomide in patients with recurrent high-grade gliomas. It is believed to impact cell cycle activity and has shown potential in reducing tumor growth when used in conjunction with radiation therapy, offering a new approach in glioblastoma management (Holdhoff et al., 2017).

3. Neurological Applications

In the context of neural stem cells, mibefradil exhibits suppressive effects on their proliferation. This finding highlights the role of T-type calcium channels in the proliferation of neural stem cells and suggests potential therapeutic applications in neurological conditions (Zhang, 2015).

4. Cardiovascular Research

Mibefradil's impact on voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells indicates its broader implications in cardiovascular research. This effect is independent of its Ca2+ channel inhibition, offering insights into its potential use in cardiac conditions (Hong et al., 2012).

5. Diabetes Management

Mibefradil shows promising results in reducing hepatic glucose output in HepG2 cells, suggesting its potential use inmanaging diabetes-related cardiac hypertrophy. It seems to function by activating the PI3K/Akt/mTOR pathway and inhibiting excessive autophagy, offering a novel approach for therapeutic intervention in diabetes mellitus (Zhao et al., 2020).

Safety And Hazards

Mibefradil is harmful if swallowed . It was withdrawn from the market due to potential serious health hazards shown in post-release studies . It’s important to handle it with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring thorough washing after handling .

Zukünftige Richtungen

Mibefradil has been repurposed for research use, particularly in the field of cancer treatment . Researchers have created mibefradil analogs as superior radiosensitizers in glioblastoma treatments . Furthermore, studies have shown that mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function .

Eigenschaften

IUPAC Name

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38FN3O3/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32)/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNPJJILLOYFJU-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

116666-63-8 (dihydrochloride)
Record name Mibefradil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116644532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023318
Record name Mibefradil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mibefradil is a tetralol calcium channel blocking agent that inhibits the influx of calcium ions across both the T (low-voltage) and L (high-voltage) calcium channels of cardiac and vascular smooth muscle, with a greater selectivity for T channels. Vasodilation occurs in vascular smooth muscle, causing a decrease in peripheral vascular resistance and a resulting decrease in blood pressure. Mibefradil causes a slight increase in cardiac output during chronic dosing. Mibefradil slows sinus and atrioventricular (AV) node conduction, producing a slight reduction in heart rate and a slight increase in the PR interval. It has also been shown to slightly lengthen the corrected sinus node recovery time and AH interval and to raise the Wenckebach point. The mechanism by which mibefradil reduces angina is not known, but is thought to be attributed to a reduction in heart rate, total peripheral resistance (afterload), and the heart rate–systolic blood pressure product at any given level of exercise. The result of these effects is a decrease in cardiac workload and myocardial oxygen demand.
Record name Mibefradil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mibefradil

CAS RN

116644-53-2
Record name Mibefradil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116644-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mibefradil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116644532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mibefradil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mibefradil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIBEFRADIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B90X776A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The method of claim 9 further including the step of contacting the thus-formed 2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol with methoxyacetic acid or an activated derivative of methoxyacetic acid to form 2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl methoxyacetate.
Name
2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mibefradil
Reactant of Route 2
Reactant of Route 2
Mibefradil
Reactant of Route 3
Reactant of Route 3
Mibefradil
Reactant of Route 4
Mibefradil
Reactant of Route 5
Reactant of Route 5
Mibefradil
Reactant of Route 6
Reactant of Route 6
Mibefradil

Citations

For This Compound
10,600
Citations
HA Welker, H Wiltshire, R Bullingham - Clinical pharmacokinetics, 1998 - Springer
… Retention times were 10.7 minutes for mibefradil and 12.2 minutes for the internal … of mibefradil ranging from 10 to 500 μg/L were linear (r2 > 0.99). The detection limit for mibefradil was …
Number of citations: 102 link.springer.com
SJ Billups, BL Carter - Annals of Pharmacotherapy, 1998 - journals.sagepub.com
… Mibefradil is the first member of a new class of calcium-channel antagonists (CCAs) that … When administered at recommended dosages (50 or 100 mg once daily), mibefradil reduces …
Number of citations: 33 journals.sagepub.com
JC Krayenbühl, S Vozeh, M Kondo-Oestreicher… - European journal of …, 1999 - Springer
… Introduction: Mibefradil was approved as a novel calcium antagonist in Switzerland … mibefradil. This increase in mortality could again be due to multiple interactions between mibefradil …
Number of citations: 111 link.springer.com
BM Massie - The American journal of cardiology, 1997 - Elsevier
… In animal studies, mibefradil increases coronary blood flow … that mibefradil decreases smooth muscle proliferation in response to vascular injury. The most intriguing effects of mibefradil …
Number of citations: 47 www.sciencedirect.com
I Kobrin, V Charlon, E Lindberg, R Pordy - The American journal of …, 1997 - Elsevier
… of mibefradil (50 and 100 mg) and form the basis of this report. With the 50-mg dose of mibefradil, … of pedal edema (5.1%) was observed with mibefradil compared to amlodipine (25.7%), …
Number of citations: 30 www.sciencedirect.com
N Bittar, Mibefradil Hypertension Study Group - Clinical therapeutics, 1997 - Elsevier
This multicenter, double-masked, randomized, forced-titration, parallel-group trial was designed to determine whether we could confirm the results of a previous trial that demonstrated a …
Number of citations: 11 www.sciencedirect.com
RL Martin, JH Lee, LL Cribbs, E Perez-Reyes… - … of Pharmacology and …, 2000 - ASPET
… a 10- to 15-fold preference of mibefradil for T channels over L … mibefradil of the newly cloned T channel isoforms, α1G, α1H, and α1I with an L channel, α1C. In 10 mM Ba 2+ , mibefradil …
Number of citations: 288 jpet.aspetjournals.org
ME Mullins, BZ Horowitz, DHJ Linden, GW Smith… - Jama, 1998 - jamanetwork.com
… revealed a potential serious interaction between mibefradil and β-blockers, digoxin, … mibefradil on June 8, 1998. We describe 4 cases of cardiogenic shock in patients taking mibefradil …
Number of citations: 209 jamanetwork.com
HA Welker - Journal of pharmacy and pharmacology, 1998 - Wiley Online Library
… Most of the pharmacodynamic activity of mibefradil is believed to reside in the intact compound. This paper summarizes pharmacokinetic results for mibefradil from five studies: a single-…
Number of citations: 21 onlinelibrary.wiley.com
BM Massie, SG Chrysant, A Jain, M Weir… - Clinical …, 1997 - Wiley Online Library
… Moreover, the blood pressure reductions produced by mibefradil … mibefradil. The present study was undertaken to determine whether the pharmacologic differences between mibefradil …
Number of citations: 16 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.